molecular formula C5H2ClI2NO B13887371 2-Chloro-3,5-diiodo-pyridin-4-ol

2-Chloro-3,5-diiodo-pyridin-4-ol

Cat. No.: B13887371
M. Wt: 381.34 g/mol
InChI Key: DPHOWLYOBWCRKU-UHFFFAOYSA-N
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Description

2-Chloro-3,5-diiodo-pyridin-4-ol is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine and iodine atoms at the 2, 3, and 5 positions of the pyridine ring, respectively, and a hydroxyl group at the 4 position. It is a valuable compound in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-diiodo-pyridin-4-ol typically involves halogenation reactions. One common method includes the iodination of 2-chloro-4-hydroxypyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-diiodo-pyridin-4-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The hydroxyl group at the 4 position can be oxidized to form a ketone or reduced to form an alkyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, and complex aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3,5-diiodo-pyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-diiodo-pyridin-4-ol involves its interaction with molecular targets through its halogen and hydroxyl groups. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,5-dibromo-pyridin-4-ol: Similar structure but with bromine atoms instead of iodine.

    2-Chloro-3,5-difluoro-pyridin-4-ol: Contains fluorine atoms instead of iodine.

    2-Chloro-3,5-diiodo-pyridine: Lacks the hydroxyl group at the 4 position.

Uniqueness

2-Chloro-3,5-diiodo-pyridin-4-ol is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated pyridines

Properties

Molecular Formula

C5H2ClI2NO

Molecular Weight

381.34 g/mol

IUPAC Name

2-chloro-3,5-diiodo-1H-pyridin-4-one

InChI

InChI=1S/C5H2ClI2NO/c6-5-3(8)4(10)2(7)1-9-5/h1H,(H,9,10)

InChI Key

DPHOWLYOBWCRKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(N1)Cl)I)I

Origin of Product

United States

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